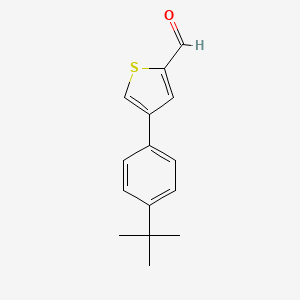
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde: is an organic compound that features a thiophene ring substituted with a tert-butylphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and thiophene-2-carboxaldehyde.
Reaction Conditions: A common method involves a Claisen-Schmidt condensation reaction, where the aldehyde groups of the starting materials react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is often carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(4-Tert-butylphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(4-Tert-butylphenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of thiophene derivatives has shown potential applications in medicinal chemistry. Compounds similar to this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the materials science field, thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the tert-butyl group can enhance the solubility and processability of these materials.
作用機序
The mechanism of action of 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
4-tert-Butylphenylacetylene: An important intermediate in organic synthesis with applications in pharmaceuticals and agrochemicals.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylbenzoyl chloride: Utilized in the synthesis of complex organic molecules.
Uniqueness: 4-(4-Tert-butylphenyl)-2-thiophenecarbaldehyde stands out due to the presence of both the thiophene ring and the aldehyde functional group
特性
分子式 |
C15H16OS |
|---|---|
分子量 |
244.4 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H16OS/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(9-16)17-10-12/h4-10H,1-3H3 |
InChIキー |
NQJLDUNCTHXCSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


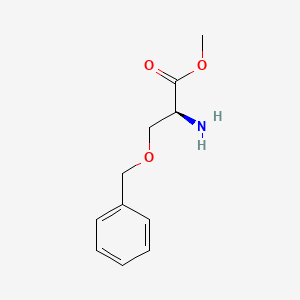
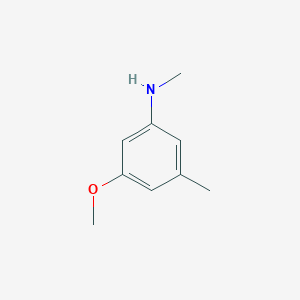
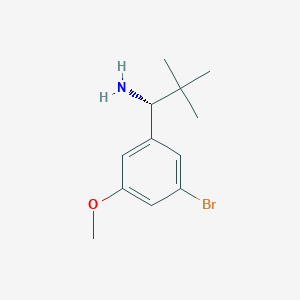
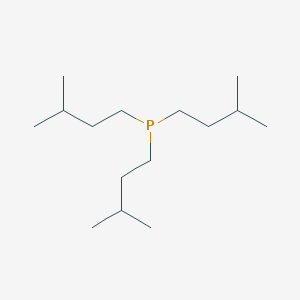
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
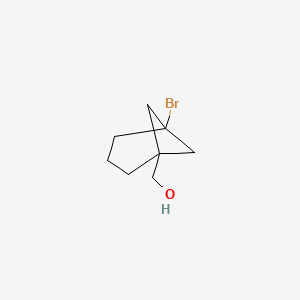
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
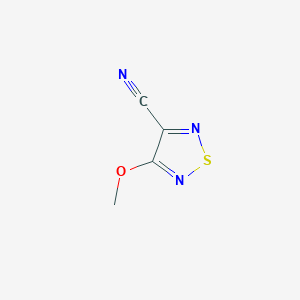
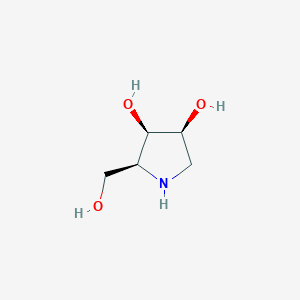
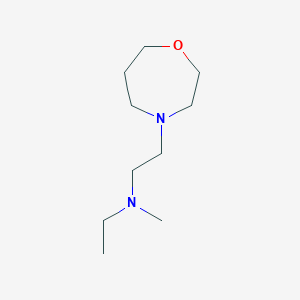
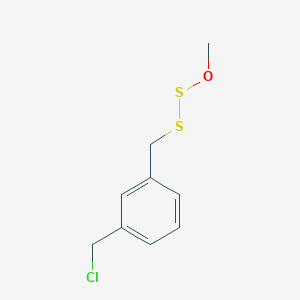
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
